molecular formula C10H13N3O3 B13249482 2-{2,7-dimethyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid

2-{2,7-dimethyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid

Cat. No.: B13249482
M. Wt: 223.23 g/mol
InChI Key: RGJKIWCOOHZYFB-UHFFFAOYSA-N
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Description

2-{2,7-dimethyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,7-dimethyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions. The reaction conditions often involve refluxing in solvents like ethanol or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-{2,7-dimethyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{2,7-dimethyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe for studying intracellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique optical properties.

Mechanism of Action

The mechanism of action of 2-{2,7-dimethyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2,7-dimethyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid stands out due to its unique structural features, such as the presence of both pyrazole and pyrimidine rings fused together. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

2-(2,7-dimethyl-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4-yl)acetic acid

InChI

InChI=1S/C10H13N3O3/c1-6-3-8-12(5-10(15)16)9(14)4-7(2)13(8)11-6/h3,7H,4-5H2,1-2H3,(H,15,16)

InChI Key

RGJKIWCOOHZYFB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)N(C2=CC(=NN12)C)CC(=O)O

Origin of Product

United States

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